

# icatibant discovery and development timeline

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Icatibant

CAS No.: 130308-48-4

Cat. No.: S1768161

Get Quote

## Icatibant Profile and Development History

The table below summarizes the core characteristics and key milestones of **Icatibant**.

Aspect	Details
INN & Market Name	Icatibant; <b>Firazyr</b> [1].
Therapeutic Category	Competitive and selective <b>bradykinin B2 receptor antagonist</b> ; treatment for acute attacks of Hereditary Angioedema (HAE) [1].
Molecular Structure	Synthetic <b>decapeptide</b> ; structural similarity to native 9-mer bradykinin; incorporates <b>five unnatural amino acids</b> (including D-Arg1 and D-Tic8) for enhanced stability and resistance to degradation by ACE2 [1].
Key Mechanism	Antagonizes the B2 receptor, blocking the effects of bradykinin—a potent mediator of vascular permeability, vasodilation, and edema in HAE [1] [2].

| **Major Milestones** | **Discovery (1990s)**: First disclosed in patent US 5,648,333 [3]. **Initial Approval: 2011** (FDA, US) [1]. **Recent Research (2025)**: Identification of its role as a balanced ligand for the **MRGPRX2** receptor in primary human skin mast cells, explaining injection-site reactions [4]. |

## Synthesis and Manufacturing Evolution

**Icatibant**'s synthesis has evolved to meet commercial needs, focusing on purity and scalability.

Stage/Feature	Description	Key Reagents & Conditions
<b>Solid-Phase Peptide Synthesis (SPPS)</b>	Primary method for production; sequential coupling of Fmoc-protected amino acids on a resin [3].	<b>Resin:</b> 2-Chlorotrityl chloride (CTC) [3].   <b>Coupling Agents:</b> COMU, HBTU/HOBt [3].   <b>Additives:</b> Catalytic CuCl <sub>2</sub> or MgCl <sub>2</sub> to reduce racemization [3].
<b>Process Optimization</b>	Focus on controlling isomeric impurities and easing purification [3].	<b>Specialized Wash:</b> 0.01-0.5 M HOBt/DMF to remove piperidine and prevent insertion impurities [3].   <b>Temperature:</b> Some protocols perform coupling/deprotection at ~38°C for efficiency [3].
<b>Liquid-Phase Synthesis</b>	Alternative approach for specific fragments on a 100-gram scale [1].	<b>Soluble TAG</b> as a support; final purification via RP-HPLC to achieve >99% purity [1].

## Mechanism of Action: Beyond B2 Receptor Antagonism

**Icatibant**'s primary mechanism is blocking the bradykinin B2 receptor. Recent research reveals a complex, dual-receptor interaction. The diagram below illustrates this signaling pathway.

**Icatibant**'s primary therapeutic action is competitive antagonism of the bradykinin B2 receptor (B2R), blocking bradykinin-induced edema [1]. Surprisingly, a 2025 study revealed **Icatibant** also acts as a **balanced ligand** for the **MRGPRX2** receptor on primary human skin mast cells, triggering both G-protein and  $\beta$ -arrestin pathways [4]. This causes mast cell degranulation, explaining the common injection-site reactions and differentiating its behavior from biased ligands [4].

## Current Research and Development Frontiers

Ongoing research explores new clinical applications and refinements in understanding HAE.

- **Expanding Therapeutic Indications:** Research is actively investigating **Icatibant**'s potential in other bradykinin-mediated conditions. It has been explored as a potential treatment for **COVID-19-related pulmonary edema**, based on the hypothesis that the virus disrupts the kallikrein-kinin system, leading to bradykinin storm [1].
- **Precision Medicine in HAE:** Studies focus on characterizing different HAE types, particularly **HAE with normal C1 inhibitor (HAE-nC1-INH)**. Research shows variable patient responses to different therapies (e.g., lanadelumab), highlighting the need for genetic profiling to guide treatment, including **Icatibant** use [2].
- **Market and Formulation Development:** The **Icatibant** API market is growing, driven by increased HAE diagnosis. Key trends include development of **next-generation delivery devices** (pre-filled syringes, auto-injectors) and integration with **digital health tools** for remote monitoring [5] [6].

## Experimental Insights: Key Assay Protocols

For researchers replicating or building upon foundational work, here are methodologies from key studies.

Experimental Objective	Detailed Protocol Summary
<b>MRGPRX2 Signaling in Mast Cells</b> [4]   <b>Cell Source:</b> Primary human skin mast cells isolated from foreskins (pooled donors, >98% purity). <b>Stimulation:</b> Cells treated with saturating conc. of <b>Icatibant</b> (200 µg/mL) or Substance P (60 µM). <b>Degranulation Assay:</b> Measured release of <b>β-hexosaminidase</b> into supernatant after 60 min in PAG-CM buffer. <b>Receptor Internalization:</b> Quantified via <b>flow cytometry</b> . <b>Downstream Signaling:</b> Analyzed by <b>immunoblotting</b> for ERK, PI3K/AKT, and p38 pathways.	
<b>Proangiogenic Cell (PAC) Invasion</b> [7]   <b>Cell Source:</b> Human mononuclear cells (MNCs) and culture-selected PACs from peripheral blood. <b>KLK1 Modulation: Gene Silencing</b> with specific siKLK1 RNA (50-100 nmol/L); <b>Overexpression</b> via adenoviral vector (Ad.KLK1). <b>Invasion Assay:</b> Standard Matrigel invasion chamber assay. <b>MMP2 Activity:</b> Measured using <b>gel zymography</b> on conditioned medium.	

## Market and Industry Landscape

The **Icatibant** acetate API market is experiencing robust growth, with a conservative estimate of **\$150 million in 2025** and a projected CAGR of **~8% through 2033** [5]. Key players include **Dr. Reddy's Laboratories**, **Bachem AG**, **Teva API**, and **Sun Pharmaceutical Industries** [5]. The market is segmented

by application (dominated by injections), purity ( $\geq 98\%$ ), and region (strongest in North America and Europe, with Asia-Pacific emerging) [5].

## Future Outlook

The future of **Icatibant** development will likely focus on several key areas:

- **Novel Formulations:** Research into alternative delivery methods to improve patient compliance.
- **Drug-Device Combinations:** Continued innovation in user-friendly, integrated delivery systems [6].
- **Exploration of New Indications:** Further clinical trials for diseases involving the KKS or MRGPRX2 pathways.
- **Biosimilars:** With patent expiries, development of biosimilar versions may increase market competition and access [5].

This overview synthesizes the journey of **Icatibant** from discovery to its current status as a critical therapy, highlighting ongoing research that continues to refine its application and mechanistic understanding. I hope this information provides a solid foundation for your professional work.

### *Need Custom Synthesis?*

*Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.*

## References

1. Icatibant - an overview [sciencedirect.com]
2. Expanding the Genetic and Clinical Spectrum of Hereditary ... [pmc.ncbi.nlm.nih.gov]
3. WO2019064220A1 - Synthesis of icatibant [patents.google.com]
4. Icatibant Acts as a Balanced Ligand of MRGPRX2 in ... [mdpi.com]
5. Icatibant Acetate API Analysis 2025 and Forecasts 2033 [archivemarketresearch.com]
6. Icatibant Acetate Market - Global Forecast 2025-2030 [researchandmarkets.com]
7. Tissue Kallikrein Is Essential for Invasive Capacity ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [icatibant discovery and development timeline]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b1768161#icatibant-discovery-and-development-timeline>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)